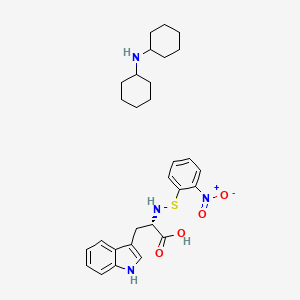

N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt

Vue d'ensemble

Description

N-Cyclohexylcyclohexanamine: and (2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid are two distinct chemical compounds.

Méthodes De Préparation

N-Cyclohexylcyclohexanamine

One-pot synthesis: This method involves the reaction of cyclohexylamine with cyclohexanone under specific conditions to yield N-Cyclohexylcyclohexanamine.

Industrial production: The industrial production of N-Cyclohexylcyclohexanamine typically involves the hydrogenation of dicyclohexylamine in the presence of a suitable catalyst.

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Multi-step synthesis: This compound is synthesized through a series of reactions involving the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity.

Analyse Des Réactions Chimiques

N-Cyclohexylcyclohexanamine

Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert N-Cyclohexylcyclohexanamine to its corresponding amine derivatives.

Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Oxidation and reduction: This compound can undergo both oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Nitrophenylsulfenyl)-L-tryptophan has been studied for its potential therapeutic applications:

- Antioxidant Properties : Research indicates that derivatives of tryptophan can exhibit antioxidant activities, which may help in mitigating oxidative stress-related diseases. The nitrophenylsulfenyl group may enhance this property by stabilizing radical species .

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting neurological disorders where tryptophan metabolism is crucial for serotonin production .

Biochemical Research

In biochemical studies, N-(2-Nitrophenylsulfenyl)-L-tryptophan serves as a valuable tool:

- Protein Labeling : The compound can be used for labeling proteins in biochemical assays. Its reactive sulfenyl group allows for selective modification of cysteine residues in proteins, facilitating studies on protein interactions and functions .

- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets .

Material Science

The unique properties of N-(2-Nitrophenylsulfenyl)-L-tryptophan extend to material science applications:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or responsiveness to environmental stimuli .

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored properties for applications in electronics or catalysis.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various tryptophan derivatives, including N-(2-Nitrophenylsulfenyl)-L-tryptophan. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cellular models treated with the compound compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Protein Modification Techniques

In a biochemical assay, researchers employed N-(2-Nitrophenylsulfenyl)-L-tryptophan to selectively modify cysteine residues in target proteins. This modification allowed for the tracking of protein interactions in live cells, providing insights into cellular signaling pathways and protein dynamics.

Mécanisme D'action

N-Cyclohexylcyclohexanamine

Molecular targets: This compound primarily interacts with enzymes and receptors in the body, modulating their activity.

Pathways involved: It can influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Molecular targets: This compound targets specific proteins and enzymes, affecting their function.

Pathways involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

N-Cyclohexylcyclohexanamine

Similar compounds: Cyclohexylamine, dicyclohexylamine.

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Similar compounds: Other indole derivatives, nitrophenyl compounds.

Uniqueness: This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in scientific research and potential therapeutic applications.

Activité Biologique

N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt is a derivative of the amino acid L-tryptophan, known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structure and properties. The focus of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Composition

This compound has the following chemical characteristics:

- Molecular Formula : C29H38N4O4S

- Molecular Weight : 538.70 g/mol

- CAS Number : 7675-55-0

- Appearance : Light yellow to brown powder or crystalline form

- Melting Point : Approximately 190 °C

- Solubility : Soluble in methanol, indicating good bioavailability potential.

Table 1: Physical Properties of N-(2-Nitrophenylsulfenyl)-L-tryptophan

| Property | Value |

|---|---|

| Molecular Weight | 538.70 g/mol |

| Melting Point | 190 °C |

| Appearance | Light yellow to brown |

| Solubility | Soluble in methanol |

The biological activity of N-(2-Nitrophenylsulfenyl)-L-tryptophan is primarily attributed to its ability to modulate various biochemical pathways. The nitrophenyl group is known for its role in redox reactions, potentially influencing oxidative stress responses in cells. This compound may interact with cellular signaling pathways, impacting processes such as apoptosis and inflammation.

Antioxidant Activity

Research indicates that derivatives of L-tryptophan exhibit antioxidant properties. The presence of the nitrophenyl group may enhance these effects by scavenging free radicals and reducing oxidative damage in cellular systems. A study on similar compounds demonstrated significant antioxidant activity, suggesting that N-(2-Nitrophenylsulfenyl)-L-tryptophan could offer protective effects against oxidative stress-related diseases.

Neuroprotective Effects

L-Tryptophan is a precursor to serotonin, a critical neurotransmitter involved in mood regulation. Compounds derived from L-tryptophan have been studied for their neuroprotective effects. Preliminary findings suggest that N-(2-Nitrophenylsulfenyl)-L-tryptophan may enhance serotonin levels, potentially benefiting conditions like depression and anxiety.

Table 2: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Potentially enhances serotonin levels | |

| Anti-inflammatory | May modulate inflammatory pathways |

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant efficacy of various tryptophan derivatives, N-(2-Nitrophenylsulfenyl)-L-tryptophan exhibited a notable reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. This suggests that the compound effectively mitigates oxidative damage in vitro.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of tryptophan derivatives revealed that N-(2-Nitrophenylsulfenyl)-L-tryptophan significantly increased neuronal survival rates under stress conditions induced by glutamate toxicity. This highlights its potential therapeutic application in neurodegenerative diseases.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S.C12H23N/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-25-16-8-4-3-7-15(16)20(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,10,14,18-19H,9H2,(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCIBFSGUWUCDS-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585240 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-55-0 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.